molecular formula C14H19NO5 B6329088 2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid CAS No. 2716849-02-2

2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid

Cat. No.: B6329088
CAS No.: 2716849-02-2
M. Wt: 281.30 g/mol
InChI Key: GLJIBFIPECEVPM-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJIBFIPECEVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, or tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid primarily involves the protection of amino groups, preventing unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is unique due to its phenoxy group, which provides additional functionalization options and can influence the compound’s reactivity and solubility. This makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) group, which is known for its role in protecting amine functionalities during synthetic procedures. The phenoxy group contributes to its lipophilicity, potentially enhancing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific dehydrogenases, particularly in cancer cell lines. Inhibitors targeting metabolic pathways can disrupt energy production in tumors, leading to reduced cell proliferation.
  • Molecular Interactions : The presence of the Boc group and the phenoxy moiety allows for various interactions, including hydrogen bonding and π-π stacking with aromatic residues in target proteins.

Biological Activity Data

Research indicates that this compound exhibits notable biological activities, particularly in cancer research. Below is a summary table reflecting its activity against selected enzymes and cell lines.

Activity Target IC50 Value (μM) Reference
MDH1 InhibitionMalate Dehydrogenase 13.38 ± 0.36
MDH2 InhibitionMalate Dehydrogenase 21.53 ± 0.08
Growth InhibitionA549 Lung Cancer CellsSignificant
HIF-1α SuppressionHypoxia-Inducible FactorDose-dependent

Study 1: Dual MDH Inhibitors for Lung Cancer

In a recent study, this compound was evaluated as part of a series of dual inhibitors targeting MDH1 and MDH2 enzymes. The compound demonstrated significant inhibition of these enzymes in A549 lung cancer cells, suggesting a potential role in cancer therapy by disrupting metabolic pathways crucial for tumor survival .

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that modifications to the phenoxy group significantly affected the inhibitory potency against MDH enzymes. Substituting electron-withdrawing groups enhanced activity, indicating that electronic effects play a critical role in the compound's efficacy .

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